![molecular formula C13H15N3O4 B1418155 N-[3-氧代-2-(2-苯基腙)丁酰基]氨基甲酸乙酯 CAS No. 338392-18-0](/img/structure/B1418155.png)

N-[3-氧代-2-(2-苯基腙)丁酰基]氨基甲酸乙酯

描述

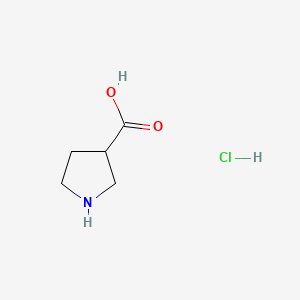

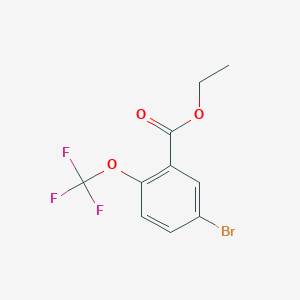

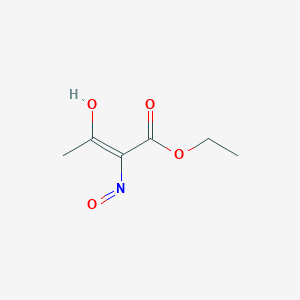

Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate is a synthetic compound with the CAS number 338392-18-0 . It has a molecular weight of 277.28 and is a solid in physical form . The compound is also known as ethyl ferulate or EF.

Synthesis Analysis

The synthesis of this compound involves the reaction of anhydrous sodium acetate with ethyl acetoacetate in a mixed solution of water and ethanol . Aniline and concentrated hydrochloric acid are added to another flask, followed by the dropwise addition of an aqueous sodium nitrite solution . The diazonium salt solution is then slowly added to the mixed solution of ethyl acetoacetate .Molecular Structure Analysis

The IUPAC name of the compound is ethyl (2Z)-3-oxo-2-(phenylhydrazono)butanoylcarbamate . The InChI code is 1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3,(H,14,18,19)/b16-11- .Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 277.28 . The InChI code is 1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3,(H,14,18,19)/b16-11- .科学研究应用

Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate: , also known as ethyl N-(3-hydroxy-2-phenyldiazenylbut-2-enoyl)carbamate, is a synthetic compound with a variety of potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications:

Pharmaceutical Testing

Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development and quality control processes .

Enzymatic Degradation Studies

The compound’s structural similarity to ethyl carbamate allows it to be used in studies investigating enzymatic degradation pathways, particularly in the context of reducing carcinogenic compounds in food and beverages .

Antimicrobial Applications

Research has been conducted on the synthesis of silver(I) complexes containing derivatives of this compound as ligands, which show promise as multifunctional platforms for antimicrobial applications .

Optoelectronic Applications

The same silver(I) complexes mentioned above have also been explored for their potential use in optoelectronic applications due to their unique chemical properties .

Anti-inflammatory Research

Cancer Research

The compound’s potential role in the formation of carcinogenic by-products through metabolic pathways makes it a subject of interest in cancer research, particularly concerning dietary intake and risk assessment .

Each application mentioned above represents a distinct field of research where ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate could have significant implications. The compound’s versatility highlights its importance in advancing scientific knowledge across various domains.

For further details on each application, please refer to the provided references.

S857628 - Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate NNA39218 - Ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate Genetic Engineering Production of Ethyl Carbamate Hydrolase Carcinogenicity of Ethyl Carbamate Identification and expression of bifunctional acid urea-degrading enzymes Synthesis of Silver(I) Complexes Silver(I) Complexes for Antimicrobial and Optoelectronic Applications

安全和危害

属性

IUPAC Name |

ethyl N-(3-hydroxy-2-phenyldiazenylbut-2-enoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,17H,3H2,1-2H3,(H,14,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWOKQXHXAWHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)

![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)

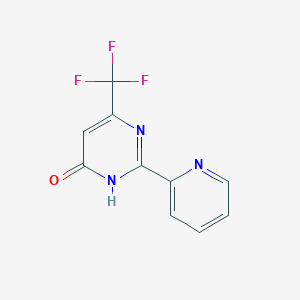

![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)